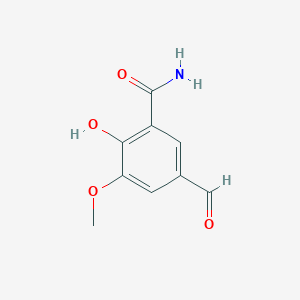
5-Formyl-2-hydroxy-3-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Formyl-2-hydroxy-3-methoxybenzamide is an aromatic compound that belongs to the class of benzamides It is characterized by the presence of a formyl group, a hydroxyl group, and a methoxy group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-2-hydroxy-3-methoxybenzamide can be achieved through several methods. One common approach involves the direct condensation of 5-formyl-2-hydroxy-3-methoxybenzoic acid with an amine in the presence of a dehydrating agent. The reaction is typically carried out under mild conditions, such as room temperature, using solvents like tetrahydrofuran (THF) and bases like triethylamine (TEA) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth. This method offers advantages such as shorter reaction times, higher yields, and a more environmentally friendly process .
化学反应分析
Types of Reactions
5-Formyl-2-hydroxy-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Carboxy-2-hydroxy-3-methoxybenzamide.
Reduction: 5-Hydroxymethyl-2-hydroxy-3-methoxybenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
5-Formyl-2-hydroxy-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 5-Formyl-2-hydroxy-3-methoxybenzamide involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. The compound’s antibacterial activity is believed to result from its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth .
相似化合物的比较
Similar Compounds
2,3-Dimethoxybenzamide: Similar structure but lacks the formyl group.
3-Acetoxy-2-methylbenzamide: Contains an acetoxy group instead of a hydroxyl group.
Uniqueness
5-Formyl-2-hydroxy-3-methoxybenzamide is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and potential biological activities. The combination of the formyl, hydroxyl, and methoxy groups on the benzene ring makes this compound versatile for various applications in research and industry .
生物活性
5-Formyl-2-hydroxy-3-methoxybenzamide, with the chemical formula C_8H_9NO_3, is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a benzamide structure with hydroxyl and methoxy substituents. Its molecular structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 167.16 g/mol |
| Melting Point | 150 °C |
| Solubility | Soluble in ethanol |
| Log P | 0.73 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions may modulate the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways, which are crucial in many diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. For instance, studies have shown that such compounds can inhibit the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) by macrophages, thus potentially reducing inflammation in various models .
Antioxidant Activity
The compound has also been studied for its antioxidant capabilities. It may scavenge free radicals and enhance the activity of endogenous antioxidant enzymes, which is vital in protecting cells from oxidative damage associated with chronic diseases.
Neuroprotective Effects
Preclinical studies suggest that this compound may exert neuroprotective effects by modulating pathways involved in neuroinflammation and neuronal survival. For example, it has been shown to reduce the activation of microglia and astrocytes in models of neurodegeneration .
Case Study 1: Cancer Therapy
In a study investigating novel compounds for cancer treatment, this compound was evaluated for its cytotoxic effects on various cancer cell lines. Results indicated that it induced apoptosis in breast cancer cells through the activation of caspase pathways .
Case Study 2: Neurodegenerative Disease Models
In animal models of Alzheimer's disease, administration of this compound improved cognitive function and reduced amyloid-beta plaque accumulation. The mechanism was linked to enhanced clearance of amyloid-beta by promoting microglial activation .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 5-Hydroxybenzamide | Hydroxyl group only | Moderate anti-inflammatory |
| 4-Methoxybenzamide | Methoxy group only | Antioxidant properties |
| 5-Formyl-2-hydroxybenzamide | Both hydroxyl and methoxy groups | Strong anti-inflammatory & antioxidant |
属性
分子式 |
C9H9NO4 |
|---|---|
分子量 |
195.17 g/mol |
IUPAC 名称 |
5-formyl-2-hydroxy-3-methoxybenzamide |
InChI |
InChI=1S/C9H9NO4/c1-14-7-3-5(4-11)2-6(8(7)12)9(10)13/h2-4,12H,1H3,(H2,10,13) |
InChI 键 |
ZOFPATFWGWCJGK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1O)C(=O)N)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















